molecular formula C6H8N2Na2O5 B1521844 ADA disodium salt CAS No. 41689-31-0

ADA disodium salt

Cat. No.: B1521844
CAS No.: 41689-31-0
M. Wt: 234.12 g/mol
InChI Key: UFJHJSRPIBTMAS-UHFFFAOYSA-L
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Description

. It serves as a buffering agent, particularly in enzyme assays, due to its ability to maintain a stable pH.

Biochemical Analysis

Biochemical Properties

ADA disodium salt plays a crucial role in biochemical reactions due to its buffering capacity. It is commonly used in enzyme assays and protein isolation procedures. The compound interacts with various enzymes and proteins, stabilizing their activity by maintaining an optimal pH environment. This compound is particularly effective in reactions involving enzymes that are sensitive to pH changes, such as adenosine deaminase. By providing a stable pH, this compound ensures the proper functioning of these enzymes and proteins .

Cellular Effects

This compound influences various cellular processes by maintaining a stable pH environment. This stability is essential for cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the activity of enzymes involved in these processes, ensuring that they function optimally. For example, in cell signaling pathways, this compound helps maintain the pH required for the proper activation and deactivation of signaling molecules. Similarly, in gene expression, it ensures that the enzymes responsible for transcription and translation operate efficiently .

Molecular Mechanism

The mechanism of action of this compound involves its ability to maintain a stable pH environment. At the molecular level, this compound binds to hydrogen ions, preventing significant fluctuations in pH. This binding interaction is crucial for the stability of enzymes and proteins, as it ensures that they remain in their active forms. Additionally, this compound can inhibit or activate certain enzymes by maintaining the pH required for their optimal activity. This regulation of enzyme activity is essential for various biochemical reactions and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its buffering capacity may degrade under certain conditions. Long-term studies have shown that this compound can maintain its effectiveness in stabilizing pH for extended periods. Factors such as temperature, light exposure, and the presence of other chemicals can affect its stability. In in vitro and in vivo studies, this compound has been observed to maintain cellular function by providing a stable pH environment over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At optimal doses, this compound effectively maintains a stable pH environment, supporting various biochemical reactions and cellular processes. At high doses, this compound may exhibit toxic or adverse effects. These effects can include disruptions in cellular metabolism and enzyme activity. Threshold effects have been observed, where the benefits of this compound are maximized at specific concentrations, beyond which adverse effects may occur .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role in maintaining a stable pH environment. It interacts with enzymes and cofactors that are sensitive to pH changes, ensuring their proper function. By stabilizing the pH, this compound can influence metabolic flux and metabolite levels. For example, in pathways involving adenosine deaminase, this compound ensures that the enzyme operates efficiently, thereby regulating the levels of adenosine and its metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed to maintain a stable pH environment. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. This compound can accumulate in specific regions where pH stabilization is required, such as in areas with high enzymatic activity. This localization ensures that the compound effectively supports biochemical reactions and cellular processes .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its buffering effects. It can be found in the cytoplasm, mitochondria, and other organelles that require pH stabilization. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. By maintaining a stable pH in these regions, this compound supports the activity and function of enzymes and proteins involved in critical cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: ADA disodium salt is synthesized through the reaction of glycine with acetic anhydride, followed by the addition of sodium hydroxide. The reaction conditions typically involve heating the mixture to facilitate the formation of the disodium salt.

Industrial Production Methods: On an industrial scale, this compound is produced through a similar process, but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature and pH to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: ADA disodium salt primarily undergoes substitution reactions. It can act as a ligand, forming complexes with metal ions through its carboxylate and amide groups.

Common Reagents and Conditions: The reactions involving this compound typically use metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reactions are usually carried out in aqueous solutions at room temperature or slightly elevated temperatures.

Major Products Formed: The major products of these reactions are metal-ADA complexes, which are used in various applications such as analytical chemistry and environmental testing.

Scientific Research Applications

ADA disodium salt is extensively used in scientific research due to its buffering properties and ability to form complexes with metal ions. It is commonly employed in enzyme assays, protein purification, and as a chelating agent in analytical chemistry. Its applications extend to fields such as biology, medicine, and industry, where it aids in the study of metalloproteins and the removal of heavy metals from biological samples.

Comparison with Similar Compounds

ADA disodium salt is similar to other chelating agents such as EDTA (ethylenediaminetetraacetic acid) and EGTA (ethylene glycol tetraacetic acid). this compound is unique in its ability to form complexes with a wide range of metal ions and its use in specific biochemical applications. Other similar compounds include NTA (nitrilotriacetic acid) and DTPA (diethylenetriaminepentaacetic acid).

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Properties

IUPAC Name

disodium;2-[(2-amino-2-oxoethyl)-(carboxylatomethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5.2Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJHJSRPIBTMAS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657462
Record name Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41689-31-0
Record name Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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